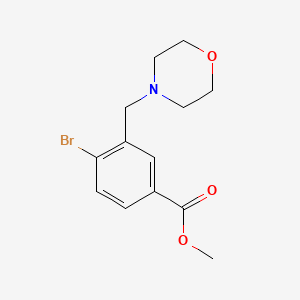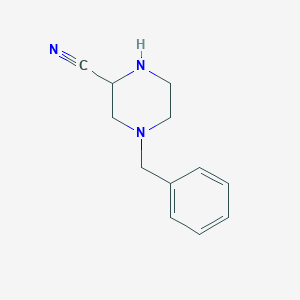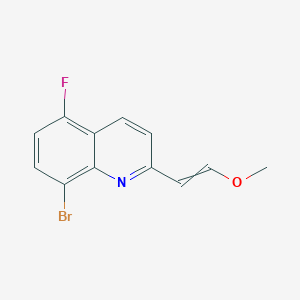
8-Bromo-5-fluoro-2-(2-methoxyvinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluoro-2-(2-methoxyvinyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-2-(2-methoxyvinyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives, followed by the introduction of the methoxyvinyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of bromine and fluorine atoms makes it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-5-fluoro-2-(2-methoxyvinyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug discovery and development.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-2-(2-methoxyvinyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 8-Bromo-5-fluoro-2-methylquinoline
- 8-Bromo-5,6-difluoro-2-methylquinoline
- 8-Bromo-2-methylquinoline
Comparison: Compared to similar compounds, 8-Bromo-5-fluoro-2-(2-methoxyvinyl)quinoline is unique due to the presence of the methoxyvinyl group. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from other quinoline derivatives.
Properties
CAS No. |
1067914-60-6 |
|---|---|
Molecular Formula |
C12H9BrFNO |
Molecular Weight |
282.11 g/mol |
IUPAC Name |
8-bromo-5-fluoro-2-(2-methoxyethenyl)quinoline |
InChI |
InChI=1S/C12H9BrFNO/c1-16-7-6-8-2-3-9-11(14)5-4-10(13)12(9)15-8/h2-7H,1H3 |
InChI Key |
JEHWQJWDPOQIMX-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=NC2=C(C=CC(=C2C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



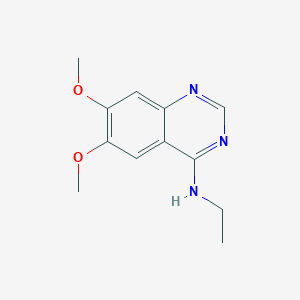
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
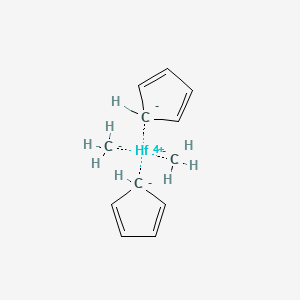
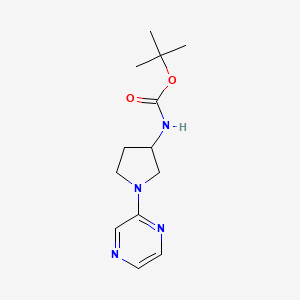
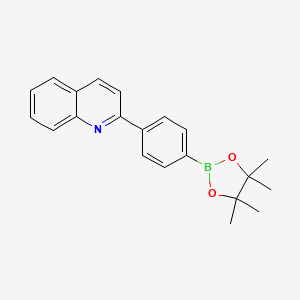
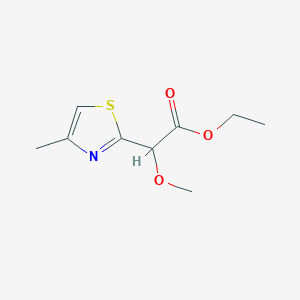
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)

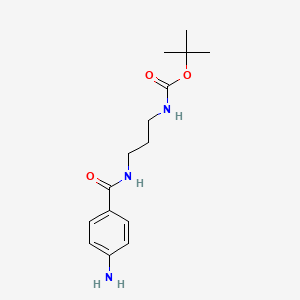
![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)

